Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex tetrahydropyrimidine derivative. Its core structure features:
- A tetrahydropyrimidine ring with a 2-oxo group at position 2.
- A methyl ester at position 5, influencing solubility and metabolic stability.
- A 3-methoxyphenyl group at position 4, contributing electron-donating properties.
- A piperazine moiety at position 6, substituted with a 2-chlorophenyl group, which may modulate receptor binding and pharmacokinetics.
This compound belongs to the Biginelli pyrimidine family, known for diverse pharmacological activities, including antioxidant, antimicrobial, and CNS-targeting effects .
Properties
IUPAC Name |
methyl 6-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O4/c1-32-17-7-5-6-16(14-17)22-21(23(30)33-2)19(26-24(31)27-22)15-28-10-12-29(13-11-28)20-9-4-3-8-18(20)25/h3-9,14,22H,10-13,15H2,1-2H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIDATHPSPVIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperazine, a common structural motif found in this compound, is known to modulate the pharmacokinetic properties of a drug substance. Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
It’s known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance.
Biochemical Analysis
Biochemical Properties
It is known that the piperazine moiety, which is a part of this compound, is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. This suggests that the compound may interact with a variety of enzymes, proteins, and other biomolecules, although the exact nature of these interactions is yet to be determined.
Comparison with Similar Compounds
Key Differences :
| Feature | Target Compound | Ethyl Analog (RN 1260990-52-0) |
|---|---|---|
| Ester Group | Methyl (COOCH₃) | Ethyl (COOCH₂CH₃) |
| 4-Position Substituent | 3-Methoxyphenyl | 2-Chlorophenyl |
| Piperazine Substituent | 2-Chlorophenyl | 3-Chlorophenyl |
Implications :
- The ethyl ester in the analog may enhance lipophilicity (higher logP) compared to the methyl ester.
- The 3-chlorophenyl on the piperazine vs. 2-chlorophenyl in the target compound could alter steric and electronic interactions with biological targets (e.g., serotonin/dopamine receptors).
Ethyl 4-(2-Chlorophenyl)-6-{[4-(4-Methoxybenzoyl)piperazinyl]methyl}-1-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate
Key Differences :
| Feature | Target Compound | Ethyl 1-Methyl Analog |
|---|---|---|
| Piperazine Substituent | 2-Chlorophenyl | 4-Methoxybenzoyl |
| Additional Group | None | 1-Methyl on tetrahydropyrimidine ring |
Implications :
- The 4-methoxybenzoyl group increases molecular weight (527.02 g/mol) and logP (2.88), suggesting higher membrane permeability .
Ethyl 4-(5-Chloro-3-Methyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate
Key Differences :
| Feature | Target Compound | Pyrazole-Substituted Analog |
|---|---|---|
| 4-Position Substituent | 3-Methoxyphenyl | 5-Chloro-3-methyl-1H-pyrazol-4-yl |
| 6-Position Substituent | Piperazinylmethyl | Methyl |
Implications :
- The methyl group at position 6 simplifies the structure, reducing molecular complexity and possibly bioavailability.
Physicochemical and Pharmacokinetic Trends
Table 1: Comparative Physicochemical Properties
Key Observations :
- logP Values : The target compound’s methyl ester and 3-methoxyphenyl group may reduce logP compared to ethyl or benzoyl-containing analogs, balancing lipophilicity and solubility.
- Polar Surface Area : Uniformly high (~76.5 Ų) due to the shared tetrahydropyrimidine core and hydrogen-bonding groups (e.g., carbonyl, piperazine).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
